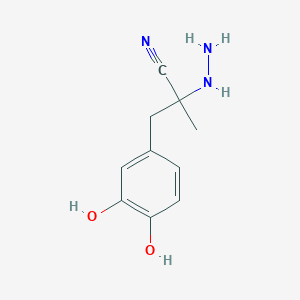

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(6-11,13-12)5-7-2-3-8(14)9(15)4-7/h2-4,13-15H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHRTLNRPQPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C#N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667139 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-66-6 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Substitution on 3,4-Dihydroxyphenyl-Containing Nitriles

One common approach involves the nucleophilic substitution of a suitable leaving group on a 3-(3,4-dihydroxyphenyl)-2-methylpropanenitrile precursor with hydrazine hydrate or hydrazine derivatives. This method requires protection of the phenolic hydroxyl groups or conducting the reaction under mild conditions to prevent oxidation.

- Step 1: Synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropanenitrile by condensation or substitution reactions starting from 3,4-dihydroxybenzaldehyde or 3,4-dihydroxyphenylacetonitrile derivatives.

- Step 2: Introduction of the hydrazinyl group via reaction with hydrazine hydrate, often in an alcoholic solvent such as ethanol or methanol, at controlled temperatures (typically 0–50 °C) to avoid side reactions.

Reduction and Cyclization Strategies

Alternative methods involve reduction of nitro or azido precursors to the hydrazinyl compound:

- Starting from 3,4-dihydroxyphenyl derivatives bearing nitro groups, catalytic hydrogenation (e.g., using palladium on carbon under hydrogen atmosphere) can reduce the nitro group to the corresponding hydrazine intermediate.

- Subsequent reaction with nitrile-containing intermediates under basic or neutral conditions yields the target compound.

This approach benefits from the availability of nitro precursors and the selectivity of catalytic hydrogenation.

Protection/Deprotection of Phenolic Groups

Because the 3,4-dihydroxyphenyl moiety is sensitive, protection strategies such as methylation (to form methoxy groups) or silyl ether protection are employed during intermediate steps. After hydrazinyl group installation, deprotection restores the dihydroxy functionality.

Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde + methylpropanenitrile precursors; base catalysis | 70–85 | Formation of nitrile intermediate |

| 2 | Hydrazine hydrate in ethanol, 25–40 °C, 4–12 h | 60–75 | Hydrazinyl substitution, mild conditions |

| 3 | Catalytic hydrogenation (Pd/C, H$$_2$$, rt) on nitro precursors | 80–90 | Alternative route via nitro reduction |

| 4 | Phenol protection with methyl iodide or TBDMS-Cl | >90 | Protecting groups to prevent oxidation |

| 5 | Deprotection with BBr$$_3$$ or TBAF | 85–95 | Restoration of dihydroxy groups |

Analytical and Characterization Techniques

- NMR Spectroscopy: Confirms the presence of hydrazinyl protons and aromatic dihydroxy signals.

- Mass Spectrometry (MS): Confirms molecular weight (207.23 g/mol).

- Infrared Spectroscopy (IR): Identifies nitrile (C≡N) stretching (~2200 cm$$^{-1}$$) and hydrazine N–H stretches.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

- Melting Point Determination: Confirms compound identity and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct hydrazine substitution | Simple reagents, straightforward | Requires phenol protection, moderate yields | 60–75 |

| Catalytic hydrogenation of nitro precursors | High selectivity, good yields | Requires nitro precursors, hydrogenation setup | 80–90 |

| Protection/deprotection strategy | Prevents oxidation, high purity | Additional steps increase time and cost | 85–95 (overall) |

Summary of Research Findings

- The hydrazinyl group can be efficiently introduced by nucleophilic substitution or reduction of nitro precursors.

- Protecting the 3,4-dihydroxyphenyl group is crucial to avoid oxidative degradation during synthesis.

- Catalytic hydrogenation offers a high-yield alternative but requires access to nitro precursors.

- The compound's synthesis is well-supported by spectroscopic and chromatographic characterization to ensure purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazinyl group under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted hydrazines and related compounds.

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and enzyme inhibition properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, apoptosis, and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid (CAS 28860-95-9)

- Molecular Formula : C₁₀H₁₄N₂O₄

- Synonyms (e.g., "Hydrazino-a-methyldopa") suggest structural similarity to methyldopa, an antihypertensive drug, implying possible pharmacological relevance .

- Implications: The carboxylic acid group enhances water solubility compared to the nitrile derivative, improving bioavailability. Potential use as a prodrug or in metal chelation due to the acidic proton .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride, CAS 62-31-7)

- Molecular Formula: C₈H₁₂ClNO₂

- Key Differences :

- Implications :

L’-O-β-D-(3,4-Dihydroxyphenylethyl)-6’-O-Vanilloylglucoside (Compound 1 from Corallodiscus flabellata)

- Key Features :

- Implications: The glycosidic linkage and vanilloyl group enhance solubility in polar solvents, unlike the nitrile derivative. Antioxidant or anti-inflammatory activity is likely due to the catechol and phenolic vanilloyl groups .

Comparative Data Table

Research Findings and Implications

- Reactivity: The hydrazinyl group in both the nitrile and propanoic acid derivatives enables nucleophilic reactions, such as condensation with carbonyl compounds. However, the nitrile’s electron-withdrawing nature may stabilize intermediates differently compared to the carboxylic acid’s electron-donating effects .

- Dopamine’s hydrochloride form is critical for neurotransmission, while the glycoside’s sugar moiety () may enhance membrane transport in biological systems .

- Pharmacological Potential: The propanoic acid derivative’s structural similarity to methyldopa hints at antihypertensive applications, whereas the nitrile derivative’s stability could make it suitable for long-acting inhibitors .

Biological Activity

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (CAS No. 40248-66-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. It contains a dihydroxyphenyl moiety, which is known for its antioxidant properties, and a hydrazinyl group that may influence various biochemical pathways.

- Molecular Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

- IUPAC Name : 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile

- InChI Key : HUBHRTLNRPQPER-UHFFFAOYSA-N

The biological activity of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is primarily attributed to its interaction with key enzymes and pathways involved in neurotransmitter metabolism:

- Dopamine Metabolism : This compound acts as a modulator of dopamine metabolism by interacting with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), potentially influencing the levels of dopamine and its metabolites in the brain.

- Antioxidant Activity : The dihydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various neurodegenerative diseases .

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This property is crucial for its potential therapeutic applications in conditions characterized by oxidative stress.

Neuroprotective Effects

Due to its influence on dopamine metabolism, this compound has been investigated for neuroprotective effects, particularly in models of Parkinson's disease. By modulating dopamine levels, it may help mitigate the symptoms associated with dopaminergic neuron degeneration.

Anti-inflammatory Potential

The hydrazinyl group may also contribute to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This suggests a dual role in neuroprotection and inflammation reduction .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile:

-

Study on Neuroprotective Effects :

- A study demonstrated that derivatives of 3-(3,4-dihydroxyphenyl) compounds showed protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines.

- Antioxidant Activity Assessment :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile, and how can reaction conditions be optimized for purity?

- Methodology : Synthesis typically involves condensation reactions between 3,4-dihydroxyphenyl precursors and hydrazine derivatives. Key steps include:

- Step 1 : Protect phenolic hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during nitrile formation .

- Step 2 : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Microwave-assisted synthesis may reduce reaction time by 40–60% compared to conventional methods .

- Step 3 : Deprotect using mild acidic conditions (e.g., dilute HCl) to preserve the hydrazinyl moiety.

- Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using FT-IR (C≡N stretch at ~2200 cm⁻¹) and LC-MS .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Resolution Strategy :

- Cross-Validation : Compare data across multiple analytical platforms (e.g., ¹H/¹³C NMR, HSQC, HMBC) to resolve ambiguities in aromatic proton assignments caused by dihydroxyphenyl ring coupling .

- Solvent Effects : Note that DMSO-d₆ may induce shifts up to 0.3 ppm for phenolic -OH protons versus CDCl₃.

- Reference Standards : Use synthesized analogs (e.g., 3,4-dimethoxyphenyl derivatives) as internal controls to validate peak assignments .

Advanced Research Questions

Q. What experimental designs are optimal for studying the redox behavior of 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile in biological systems?

- Approach :

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in phosphate buffer (pH 7.4) to identify oxidation peaks corresponding to catechol (3,4-dihydroxyphenyl) groups. Compare potentials to dopamine (reference: ~0.2 V vs. Ag/AgCl) .

- Stability Studies : Monitor decomposition under varying O₂ levels using UV-Vis spectroscopy (λ = 280 nm). Antioxidant activity can be quantified via DPPH/ABTS assays .

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?

- Troubleshooting Framework :

- Assay Conditions : Verify buffer pH (catechol groups are pH-sensitive) and co-solvent concentrations (e.g., DMSO ≤ 0.1% to avoid denaturation).

- Target Selectivity : Screen against structurally related enzymes (e.g., tyrosine hydroxylase vs. catechol-O-methyltransferase) to identify off-target interactions .

- Metabolite Interference : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to assess stability and active metabolite formation .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neuroprotective studies?

- Integrated Workflow :

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to amyloid-β or tau protein aggregates. Prioritize poses with hydrogen bonds to hydrazinyl and catechol groups .

- In Vitro Validation : Conduct SH-SY5Y cell assays with ROS probes (e.g., H₂DCFDA) and mitochondrial membrane potential markers (JC-1) to quantify neuroprotection under oxidative stress .

Methodological Resources

- Synthetic Protocols : Optimized procedures from (microwave-assisted synthesis) and (protection/deprotection strategies).

- Analytical Tools : NMR spectral databases (SDBS) and PubChem data for cross-referencing .

- Computational Software : Gaussian 16 for DFT studies; PyMOL for visualizing docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.